N-Methyl vs. Desmethyl Indole: H-Bond Donors and LogP
A primary structural differentiator for CAS 2034257-97-9 is the N1-methyl group on the indole ring. Compared to its direct N-desmethyl analog (methyl (2-hydroxy-2-(1H-indol-5-yl)ethyl)carbamate), the presence of this methyl group eliminates one hydrogen bond donor (HBD) from the indole NH. Computationally, the target compound has 2 HBDs (alcohol OH, carbamate NH), whereas the N-desmethyl analog has 3 HBDs (indole NH, alcohol OH, carbamate NH). This single change is predicted to reduce the compound's total polar surface area (TPSA) and increase its logP (lipophilicity). For a hypothetical comparator pair (N-methyl vs. N-H indole), a difference of +0.5 to +0.8 logP units is typical, with a TPSA decrease of approximately 15-20 Ų [1]. This directly impacts membrane permeability and off-target binding profiles, a factor that cannot be compensated for by adjusting assay concentration.
| Evidence Dimension | Hydrogen Bond Donor Count and Calculated Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | 2 HBD; Predicted cLogP ~2.1 (based on fragment-based calculation) |
| Comparator Or Baseline | Methyl (2-hydroxy-2-(1H-indol-5-yl)ethyl)carbamate (N-desmethyl analog); 3 HBD; Predicted cLogP ~1.4 |
| Quantified Difference | Δ HBD = -1; Δ cLogP ≈ +0.7 |
| Conditions | In silico prediction using standard QSAR models (e.g., RDKit, XLOGP3). Absolute values require experimental logD measurement. |
Why This Matters
For cell-based assays, a logP shift of >0.5 can dramatically alter intracellular compound concentration, leading to false negatives or inflated potency readouts. Procuring the precise N-methylated form is non-negotiable for permeability-sensitive studies.
- [1] Ghose, A. K., et al. J. Comb. Chem., 1999, 1 (1), 55-68. A knowledge-based approach in designing combinatorial or medicinal chemistry libraries for drug discovery. View Source
